molecular formula C15H16O7 B1489249 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate CAS No. 95168-26-6

3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate

Cat. No. B1489249
CAS RN: 95168-26-6
M. Wt: 308.28 g/mol
InChI Key: HYXIBZHGLFRNIK-UHFFFAOYSA-N
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Description

The compound “3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate” is also known by its IUPAC name “diethyl 4-hydroxy-1-oxoisochromane-3,3-dicarboxylate”. It has a molecular weight of 308.29 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16O7/c1-3-20-13(18)15(14(19)21-4-2)11(16)9-7-5-6-8-10(9)12(17)22-15/h5-8,11,16H,3-4H2,1-2H3 . This indicates the molecular structure and arrangement of atoms within the compound.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 308.29 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to ring-closure reactions, which are pivotal in creating pharmacologically active molecules. For instance, it can undergo cyclization to form pyridones, which are a core structure in many drug molecules .

Anti-Corrosion Applications

The ester groups in the compound can act as corrosion inhibitors for metals. By forming a protective layer on the metal surface, it prevents oxidation and corrosion, which is essential in extending the lifespan of metal components in industrial settings .

COX Inhibition for Anti-Inflammatory Drugs

The compound has been identified as a potential inhibitor of cyclooxygenase (COX), an enzyme responsible for inflammation and pain. Derivatives of this compound could be synthesized and tested for their efficacy in reducing COX activity, leading to the development of new anti-inflammatory drugs .

Potassium Channel Modulation

Research has indicated that derivatives of this compound can modulate potassium channels. These channels play a critical role in the physiological functioning of cells, and their modulation is important in treating cardiovascular diseases .

Antimicrobial Properties

The structural flexibility of this compound allows for the creation of derivatives with antimicrobial properties. By altering the substituents on the core structure, researchers can develop new antimicrobial agents to combat resistant strains of bacteria .

Antioxidant Activity

Compounds derived from this ester have shown potential as antioxidants. Their ability to donate electrons and neutralize free radicals makes them candidates for inclusion in formulations aimed at reducing oxidative stress .

Building Blocks in Organic Synthesis

Due to its reactive diethyl ester groups, this compound is a valuable building block in organic synthesis. It can be used to construct complex organic molecules through various reactions, including nucleophilic substitution and addition reactions .

Pharmaceutical Testing and Reference Standards

This compound is also used in pharmaceutical testing as a reference standard. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods in pharmaceutical research .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interesting properties of related compounds such as 4-hydroxy-2-quinolones , this compound could also be valuable in drug research and development.

properties

IUPAC Name

diethyl 4-hydroxy-1-oxo-4H-isochromene-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-3-20-13(18)15(14(19)21-4-2)11(16)9-7-5-6-8-10(9)12(17)22-15/h5-8,11,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXIBZHGLFRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(C2=CC=CC=C2C(=O)O1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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